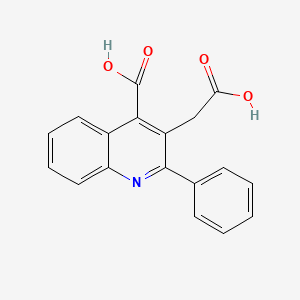
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a pyridine sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through a reductive amination reaction involving an appropriate amine and a carbonyl compound. Finally, the pyridine sulfonamide group is added through a sulfonation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
化学反応の分析
Types of Reactions: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyridines and thiazoles.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a potential inhibitor of certain enzymes.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Industry: It can be employed in the development of new materials and as an intermediate in the production of agrochemicals.
作用機序
The mechanism by which N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, disrupting their normal function. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
類似化合物との比較
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have overlapping properties.
Pyridine sulfonamides: These compounds also contain the pyridine and sulfonamide groups and are used in similar applications.
Uniqueness: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities.
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-4-1-5-14-10-12)16-9-11-3-2-7-17(11)13-15-6-8-20-13/h1,4-6,8,10-11,16H,2-3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDUMLCLZDBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)


![1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2957536.png)

![1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2957539.png)



![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)
![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)



